3,3'-Disulfanediyldipropanoyl chloride
Overview
Description
3,3’-Disulfanediyldipropanoyl chloride is a colorless to pale yellow liquid with a pungent odor . It is commonly used as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 3,3’-Disulfanediyldipropanoyl chloride involves stirring 3,3’-disulfanediyldipropanoic acid in thionyl chloride at room temperature for 4 hours . The white suspension gradually turns into a light yellow solution. Then the solvent is evaporated under vacuum to obtain yellow liquid 3,3’-disulfanediyldipropanoyl chloride .Molecular Structure Analysis
The molecular formula of 3,3’-Disulfanediyldipropanoyl chloride is C6H8Cl2O2S2 . Its molecular weight is 247.16 .Physical And Chemical Properties Analysis
3,3’-Disulfanediyldipropanoyl chloride has a boiling point of 130-150 °C (Press: 0.001 Torr) and a density of 1.432±0.06 g/cm3 (Predicted) .Scientific Research Applications
Reactions with CS-Functionalized Compounds :
- 3,3'-Disulfanediyldipropanoyl chloride undergoes reactions with heterocyclic thiones and thiazoles, leading to the formation of various disulfanes, trisulfanes, and other sulfur-containing compounds. These reactions are critical for synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Majchrzak et al., 2003).
Applications in Peptide Chemistry :
- Derivatives of 3,3'-Disulfanediyldipropanoyl chloride, like 3‐nitro‐2‐pyridinesulfenyl chloride (Npys‐Cl), have been extensively used as protecting groups for amines, alcohols, and thiols in peptide synthesis. Npys protects thiols and facilitates the formation of mixed disulfides, crucial for constructing peptides with specific structures and functions (Rentier et al., 2017).
Conformational and Molecular Studies :
- Detailed studies on the conformational properties and molecular structure of related sulfenyl chlorides like methoxycarbonylsulfenyl chloride have been conducted. These studies provide insights into the electronic structure and stability of such compounds, informing their reactivity and potential applications in various organic syntheses (Erben et al., 2002).
Synthesis of Xanthene Derivatives :
- Ionic liquids based on disulfane structures, such as 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride, have been used as catalysts for synthesizing various xanthene derivatives. These compounds are important in dye, pharmaceutical, and materials industries (Shirini et al., 2014).
Environmental Remediation :
- Compounds like MoS2 nanosheets, which are structurally related to disulfane derivatives, have been explored for their potential in environmental cleanup, specifically for mercury removal from aquatic systems. Such applications highlight the role of sulfur-rich compounds in addressing environmental challenges (Ai et al., 2016).
Sensor Development :
- Disulfide-based compounds have been employed in the development of selective electrodes, such as those for detecting lead ions. These sensors are crucial for environmental monitoring and public health (Abbaspour & Tavakol, 1999).
Safety and Hazards
properties
IUPAC Name |
3-[(3-chloro-3-oxopropyl)disulfanyl]propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURCJRMYKFUQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298375 | |
Record name | 3,3′-Dithiobis[propanoyl chloride] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1002-18-2 | |
Record name | 3,3′-Dithiobis[propanoyl chloride] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Dithiobis[propanoyl chloride] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoyl chloride, 3,3'-dithiobis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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